顺式二碘二氨合铂(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-Diiododiammineplatinum(II) (cis-DDP), also known as cisplatin, is a platinum-containing chemotherapy drug that is used to treat a variety of cancers, including testicular, ovarian, and bladder cancer. It is a metal-based compound that has been used since the 1970s, and is one of the most commonly prescribed chemotherapy drugs in the world. Cis-DDP works by causing DNA damage, which leads to cell death and the inhibition of tumor growth. It is also used in combination with other drugs to treat certain types of cancer.

科学研究应用

癌症治疗中的分子机制

顺式二碘二氨合铂(II),通常称为顺铂,因其在癌症治疗中的作用而被广泛研究。其主要作用机制涉及与DNA上的嘌呤碱基交联,这会干扰DNA修复机制,导致DNA损伤和癌细胞中细胞凋亡的诱导。这使其对多种癌症有效,包括癌瘤、生殖细胞瘤、淋巴瘤和肉瘤 (Dasari & Tchounwou, 2014)。

系统生物学和耐药性

顺铂的疗效及其在诱导细胞衰老或线粒体凋亡中的作用已使用系统生物学方法进行了研究。这些研究旨在了解支持顺铂耐药性的复杂回路,推动了解决这一临床相关问题的办法的开发 (Galluzzi et al., 2014)。

DNA相互作用和结构见解

研究还集中在了解顺铂如何在分子水平上与DNA相互作用。核磁共振(NMR)研究揭示了顺铂诱导的DNA交联的溶液结构,提供了对这些交联的化学反应性和DNA结构后果的见解 (Huang et al., 1995)。

对细胞过程的影响

顺铂已被证明会影响各种细胞过程。例如,它通过转运小鼠收集管细胞中的内源性Bax诱导细胞凋亡,突出了顺铂诱导的细胞凋亡中的一个关键事件 (Lee et al., 2001)。

DNA突变特异性

进一步的研究检查了顺铂诱导的基因突变的特异性,提供了对它的诱变潜力和结合特异性的见解 (de Boer & Glickman, 1989)。

对核糖体RNA合成的影响

顺铂的作用延伸到核糖体RNA合成,因为它已被证明可以阻止体内rRNA的合成,影响细胞转录机制 (Jordan & Carmo-Fonseca, 1998)。

基于纳米技术的递送系统

最近的进展包括为顺铂开发基于纳米技术的药物递送系统,旨在克服溶解性差、耐药性和毒性等限制 (Farooq et al., 2019)。

作用机制

Target of Action

It is known that cisplatin, a similar compound, targets dna in cancer cells

Mode of Action

The mode of action of cis-Diiododiammineplatinum(II) involves isomerization under the influence of ionizing radiation . This process occurs more readily and at lower values of absorbed doses than decomposition with liberation of the metal . The isomerization process is more efficient in cis-Diiododiammineplatinum(II) than in cis-dichlorodiammineplatinum(II), possibly due to the higher trans influence of the iodo group compared to the trans influence of chlorine .

Pharmacokinetics

It is known that similar platinum-based compounds, like cisplatin, are primarily excreted through the kidneys

Result of Action

The result of the action of cis-Diiododiammineplatinum(II) involves the isomerization of the cis-diammine to the trans form under certain conditions . This process begins to occur at a value of absorbed doses greater than 200 Mrad . The UV spectra of the cis and trans forms of diiododiammineplatinum differ in the number and position of the absorption bands and their intensity .

Action Environment

The action of cis-Diiododiammineplatinum(II) is influenced by environmental factors such as temperature and ionizing radiation . The isomerization process occurs more readily under less rigorous conditions of irradiation (at a lower integral dose and dose rate) . Moreover, this process should evidently occur at a higher rate .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of cis-Diiododiammineplatinum(II) involves the reaction between platinum(II) chloride and ammonium iodide in the presence of a reducing agent to form cis-Diamminedichloroplatinum(II), which is then reacted with excess iodide ions to form cis-Diiododiammineplatinum(II).", "Starting Materials": [ "Platinum(II) chloride", "Ammonium iodide", "Reducing agent (such as sodium borohydride)", "Water" ], "Reaction": [ "Step 1: Dissolve platinum(II) chloride and ammonium iodide in water to form a clear solution.", "Step 2: Add a reducing agent (such as sodium borohydride) to the solution while stirring.", "Step 3: Heat the solution to 60-70°C and stir for 2-3 hours to allow the reaction to occur.", "Step 4: Filter the resulting precipitate and wash with water to remove any impurities.", "Step 5: Dissolve the precipitate in water and add excess iodide ions.", "Step 6: Heat the solution to 60-70°C and stir for 2-3 hours to allow the reaction to occur.", "Step 7: Filter the resulting precipitate and wash with water to remove any impurities.", "Step 8: Dry the resulting cis-Diiododiammineplatinum(II) precipitate and store in a dry place." ] } | |

| 15978-93-5 | |

分子式 |

H6I2N2Pt |

分子量 |

482.95 g/mol |

IUPAC 名称 |

azane;diiodoplatinum |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI 键 |

PNCHTLQBARZRSO-UHFFFAOYSA-L |

SMILES |

N.N.I[Pt]I |

规范 SMILES |

N.N.I[Pt]I |

| 15978-93-5 15978-94-6 |

|

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

15978-94-6 |

同义词 |

cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can cis-Diiododiammineplatinum(II) form binuclear complexes, and what insights do these complexes offer?

A2: Yes, cis-Diiododiammineplatinum(II) readily forms binuclear complexes with other platinum compounds. For instance, reacting it with Pt(NH3Cl)2 or K2[PtCl4] yields binuclear platinum(II) complexes bridged by two iodide ligands. [] Reacting it with platinum(II) trans-diammines like Pt(NH3)2X2 (where X can be Cl or I) results in binuclear complexes with a single iodide bridge. [] Studying these binuclear complexes, particularly those with mixed valency (synthesized by reacting with platinum(IV) compounds), provides valuable information about platinum's coordination chemistry and potential for forming diverse structures. []

Q2: How does cis-Diiododiammineplatinum(II) behave under ionizing radiation, and what are the implications?

A3: Studies have shown that polycrystalline cis-Diiododiammineplatinum(II) undergoes isomerization when exposed to ionizing radiation. [] This finding is significant as it highlights the potential impact of radiation on the stability and properties of this compound, especially in contexts where it might be exposed to radiation, such as certain medical imaging techniques or specific industrial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

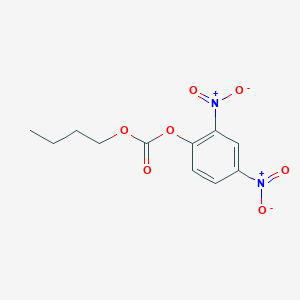

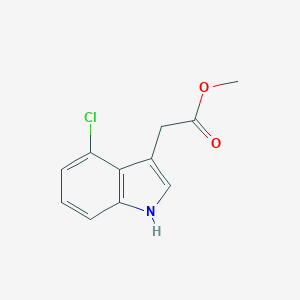

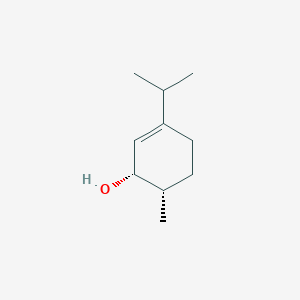

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)